molecular formula C16H22BFN2O5 B1446134 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid CAS No. 1704069-67-9

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid

Cat. No. B1446134
M. Wt: 352.2 g/mol
InChI Key: GPNQOGVEHGSKDS-UHFFFAOYSA-N
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Description

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 1150114-76-3. Its molecular weight is 334.18 and its IUPAC name is 4-{[4-(tert-butoxycarbonyl)-1-piperazinyl]carbonyl}phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including those similar to 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid, have been extensively studied for their therapeutic applications. These compounds are recognized for their versatility in medicinal chemistry, owing to the piperazine moiety's presence in a wide range of drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the resultant molecules, highlighting the importance of piperazines as a flexible building block in drug discovery. This breadth of application underscores the potential of piperazine-based molecules in designing drugs for multiple diseases, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analyses of these compounds provide a foundation for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents. This comprehensive review emphasizes the critical role of piperazine as a core structure in the development of potent anti-TB molecules, serving as a valuable resource for future research aimed at addressing gaps and exploiting strategies for novel anti-mycobacterial agents (Girase et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQOGVEHGSKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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